Methyl 2'-amino-6'-(2-methoxyethyl)-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
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Overview
Description
Methyl 2’-amino-6’-(2-methoxyethyl)-1,7’-dimethyl-2,5’-dioxospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indole and pyrano[3,2-c]pyridine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-amino-6’-(2-methoxyethyl)-1,7’-dimethyl-2,5’-dioxospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate typically involves multi-step organic reactions. One common approach includes the condensation of indole derivatives with pyrano[3,2-c]pyridine intermediates under controlled conditions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to optimize the production process. These methods help in maintaining consistent reaction conditions and reducing the time required for synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2’-amino-6’-(2-methoxyethyl)-1,7’-dimethyl-2,5’-dioxospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2’-amino-6’-(2-methoxyethyl)-1,7’-dimethyl-2,5’-dioxospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2’-amino-6’-(2-methoxyethyl)-1,7’-dimethyl-2,5’-dioxospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2’-amino-6’-(2-hydroxyethyl)-1,7’-dimethyl-2,5’-dioxospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate
- Methyl 2’-amino-6’-(2-ethoxyethyl)-1,7’-dimethyl-2,5’-dioxospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate
Uniqueness
The uniqueness of Methyl 2’-amino-6’-(2-methoxyethyl)-1,7’-dimethyl-2,5’-dioxospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate lies in its specific functional groups and spiro linkage, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2'-amino-6'-(2-methoxyethyl)-1,7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c1-12-11-15-16(19(26)25(12)9-10-29-3)22(17(18(23)31-15)20(27)30-4)13-7-5-6-8-14(13)24(2)21(22)28/h5-8,11H,9-10,23H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCZZNRVTRLYMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1CCOC)C3(C4=CC=CC=C4N(C3=O)C)C(=C(O2)N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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